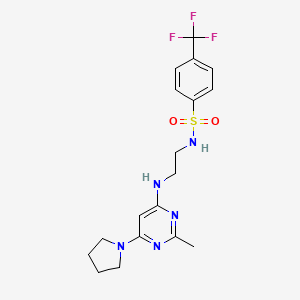

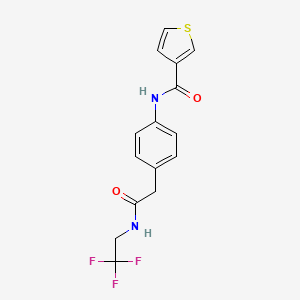

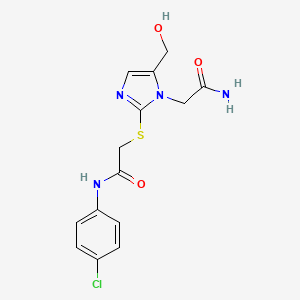

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2-((2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative with potential biological activity. Benzenesulfonamides are known to exhibit a wide range of biological activities, including inhibition of carbonic anhydrase isozymes, which are implicated in various physiological functions and diseases . The presence of a pyrimidinyl group and a pyrrolidinyl group in the compound suggests that it may interact with biological targets in a specific manner, potentially offering selectivity and potency.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide groups with aromatic or heteroaromatic amines. For instance, the synthesis of similar compounds has been reported using key intermediates like pyrrole-o-amino-carbonitrile , pyridine-4-carboxaldehyde , and benzene sulfonyl chloride . The synthesis process may involve various steps, including amide bond formation, cyclization, and functional group transformations, to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic system. The molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the biological activity of these compounds. For example, the crystal structure of a related compound showed π-π interactions and hydrogen bonding, forming a three-dimensional network . The presence of substituents like pyrrolidinyl and pyrimidinyl groups can influence the overall molecular geometry and electronic distribution, which are important for binding to biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. They can act as ligands for metal coordination , undergo fluorescence quenching , and interact with biological macromolecules through molecular docking . The reactivity of the sulfonamide group and the presence of other functional groups determine the types of chemical reactions the compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. Computational methods like Density Functional Theory (DFT) can be used to predict these properties and understand the compound's behavior in different environments . The antimicrobial and cytotoxic activities of these compounds are often evaluated in vitro, providing insights into their potential therapeutic applications .

科学的研究の応用

Heterocyclic Compound Synthesis and Antimicrobial Activity

Research in heterocyclic chemistry has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds have shown promising results against Gram-positive and Gram-negative bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Hassan et al., 2009).

Catalytic Applications in Organic Synthesis

The use of N,N-Dimethylamino)pyridine (DMAP) as a highly efficient catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides demonstrates its significant role in facilitating organic reactions. This finding opens up new avenues for the development of novel catalytic systems in organic synthesis (Khashi et al., 2014).

Molecular Structure and Spectroscopic Analysis

Investigations into the molecular structure, hydrogen-bond effects, and spectroscopic properties of sulfamethazine Schiff-base compounds have provided valuable insights into their stability, electronic structures, and potential biological activities. Such studies are crucial for understanding the fundamental properties of these compounds and their interactions at the molecular level (Mansour & Ghani, 2013).

Ligand Design for Metal Coordination

Research on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide has elucidated their potential as ligands for metal coordination. This work contributes to the field of coordination chemistry by providing new insights into ligand design and metal-ligand interactions, which are fundamental for developing catalytic, pharmaceutical, and material science applications (Jacobs et al., 2013).

Antitumor and Antibacterial Agents

The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has shown significant antitumor and antibacterial activities. Such compounds represent a promising area of research for the development of new therapeutic agents to combat cancer and bacterial infections (Hafez, Alsalamah & El-Gazzar, 2017).

特性

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N5O2S/c1-13-24-16(12-17(25-13)26-10-2-3-11-26)22-8-9-23-29(27,28)15-6-4-14(5-7-15)18(19,20)21/h4-7,12,23H,2-3,8-11H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYKYRUAJDOJNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

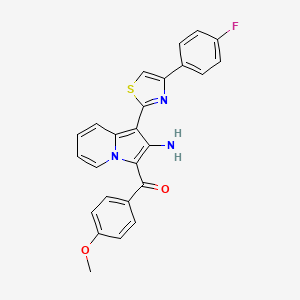

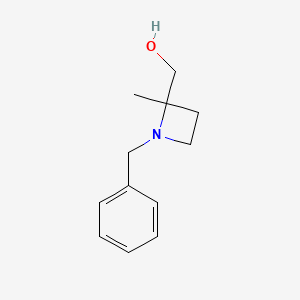

![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)

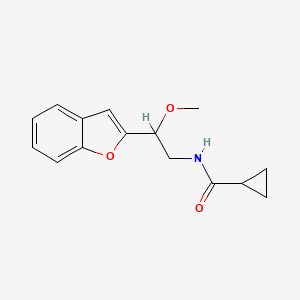

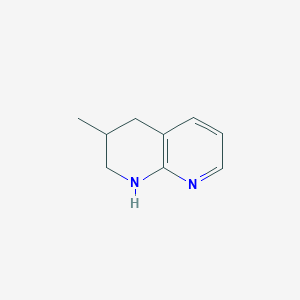

![2-(Chloromethyl)-3-phenylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2537879.png)

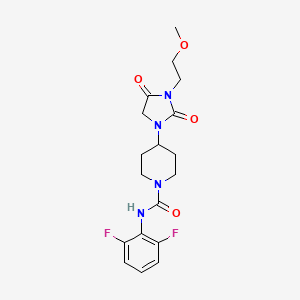

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2537887.png)

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)